molecular formula C22H18F2N2O3S B6568172 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946298-56-2

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6568172
CAS No.: 946298-56-2
M. Wt: 428.5 g/mol
InChI Key: OHPVZRBNOQDAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a fluorinated tetrahydroquinoline derivative featuring a benzenesulfonyl group at the 1-position and a 4-fluorobenzamide moiety at the 7-position. Its design leverages fluorination to enhance metabolic stability and binding affinity, common strategies in medicinal chemistry.

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVZRBNOQDAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS No. 951460-51-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and molecular mechanisms associated with this compound, focusing on its inhibitory effects on cholinesterases and other relevant biological targets.

The molecular formula of the compound is C21H18F2N2O4S2C_{21}H_{18}F_2N_2O_4S_2 with a molecular weight of 464.5 g/mol. It features a complex structure that includes a tetrahydroquinoline moiety and sulfonamide groups, which are crucial for its biological activity.

PropertyValue
CAS Number951460-51-8
Molecular FormulaC21H18F2N2O4S2
Molecular Weight464.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a tetrahydroquinoline derivative under controlled conditions. This multi-step process aims to yield high-purity products suitable for biological testing.

Cholinesterase Inhibition

One of the primary biological activities investigated for this compound is its inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives similar to this compound exhibit significant inhibition of these enzymes, which are critical in neurotransmission.

In a study assessing various derivatives, compounds were evaluated using Ellman's spectrophotometric method to determine their IC50 values against AChE and BChE. Notably, some derivatives demonstrated comparable efficacy to tacrine, a known AChE inhibitor.

CompoundIC50 (AChE)IC50 (BChE)
4-Fluoro Derivative 10.5 µM0.7 µM
4-Fluoro Derivative 20.6 µM0.8 µM

Behavioral Studies

Research has also explored the effects of related sulfonamide derivatives on behavioral sensitization induced by nicotine in animal models. For instance, a derivative known as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS) was tested in mice for its potential to modulate locomotor activity and adenosine levels in the striatum after nicotine exposure.

Results indicated that administration of 4-FBS significantly reduced nicotine-induced behavioral sensitization across various doses. The highest dose tested (60 mg/kg) notably lowered adenosine levels in the striatum, suggesting a potential mechanism involving modulation of neurochemical pathways related to addiction.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as cholinesterases and possibly other receptors involved in neurotransmission and neuroplasticity. The presence of fluorine atoms may enhance binding affinity and stability within these target sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinoline scaffold is shared among analogs, but substitutions at the 1- (sulfonyl/carbonyl groups) and 7- (benzamide substituents) positions dictate pharmacological profiles. Key comparisons include:

a) 2-Chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
  • Structural Difference : Chloro and fluoro substituents at the 2- and 6-positions of the benzamide ring.
  • Activity : Acts as a RORγ inverse agonist with IC₅₀ <15 μM, suggesting moderate potency. The chloro group may enhance hydrophobic interactions but reduce solubility compared to the target compound .
b) N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
  • Structural Difference : Cyclopropylcarbonyl group at the 1-position and trifluoromethylbenzamide at the 7-position.
  • However, its RORγ activity remains unquantified .
c) 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
  • Structural Difference : Ethoxy and fluoro groups on the benzene ring, with a propylsulfonyl group at the 1-position.
  • Activity : The sulfonamide group and alkyl chain may alter pharmacokinetics, increasing half-life but reducing blood-brain barrier penetration .

Key Findings :

  • Fluorine and chlorine substituents improve binding but may reduce solubility.
  • Trifluoromethyl groups (e.g., ML209) significantly enhance potency (EC₅₀ = 51 nM) compared to mono-fluorinated analogs .
  • Sulfonyl vs. carbonyl groups at the 1-position influence target selectivity (e.g., mTOR vs. RORγ) .

Discussion of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl at the benzamide ring increase electrophilicity, enhancing receptor-ligand interactions.
  • Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., in RORγ agonists) improve hydrogen bonding with polar residues, while carbonyl groups (e.g., mTOR inhibitors) may favor hydrophobic pockets .

Preparation Methods

Solvent and Base Selection

  • Sulfonylation : Pyridine outperforms THF in terms of yield (81% vs. 70%) due to its dual role as solvent and base.

  • Acylation : DCM provides better solubility for intermediates compared to THF, reducing side reactions.

Temperature Sensitivity

  • Elevated temperatures (>80°C) during sulfonylation risk decomposition of the sulfonyl chloride, while temperatures <60°C prolong reaction times.

Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the sulfonamide and benzamide intermediates, with Rf values typically ranging from 0.3–0.5.

Analytical Characterization

1H NMR (500 MHz, CDCl₃) :

  • δ 7.82–7.75 (m, 2H, sulfonyl aryl), 7.45–7.38 (m, 2H, benzamide aryl), 6.95 (d, J = 8.3 Hz, 1H, tetrahydroquinoline H-6), 3.85–3.78 (m, 2H, tetrahydroquinoline H-1), 2.95–2.88 (m, 2H, tetrahydroquinoline H-4).

HRMS (ESI+) :

  • Calculated for C₂₂H₁₈F₂N₂O₃S: 428.5 [M+H]⁺. Found: 428.4 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the tetrahydroquinoline core through cyclization of substituted anilines with aldehydes or ketones.
  • Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Step 3 : Amide coupling via activation of 4-fluorobenzoic acid with reagents like HATU or EDCI, followed by reaction with the amino-tetrahydroquinoline intermediate .
  • Critical Parameters : Temperature (60–80°C for sulfonylation), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for sulfonyl chloride) significantly impact purity and yield .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine atoms at 4-position of benzene rings) and amide bond formation.
  • Mass Spectrometry (HRMS) : Verify molecular weight (440.5 g/mol) and isotopic patterns consistent with fluorine and sulfur content .
  • X-ray Crystallography : For resolving stereochemistry, though this requires high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.